molecular formula C12H11BrN2O2 B2909474 5-Bromo-1-methyl-3-prop-2-enylquinazoline-2,4-dione CAS No. 2309573-91-7

5-Bromo-1-methyl-3-prop-2-enylquinazoline-2,4-dione

Cat. No.: B2909474
CAS No.: 2309573-91-7
M. Wt: 295.136
InChI Key: TZCXWZCXJGJNTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-methyl-3-prop-2-enylquinazoline-2,4-dione is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-3-prop-2-enylquinazoline-2,4-dione typically involves the bromination of a quinazoline precursor. One common method includes the use of bromine in a solvent mixture of anhydrous dichloromethane and methanol, with methanol acting as a nucleophilic reagent . The reaction conditions often require careful control of temperature and reaction time to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for quinazoline derivatives, including this compound, often involve large-scale bromination reactions. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-3-prop-2-enylquinazoline-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

Scientific Research Applications

5-Bromo-1-methyl-3-prop-2-enylquinazoline-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Medicine: Investigated for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-3-prop-2-enylquinazoline-2,4-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways that are crucial for cell proliferation and survival. For example, it may inhibit histone deacetylases (HDACs), leading to the accumulation of acetylated histones and altered gene expression . This inhibition can result in the suppression of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound of 5-Bromo-1-methyl-3-prop-2-enylquinazoline-2,4-dione, known for its broad range of biological activities.

    5-Bromoquinazoline: A simpler derivative with similar bromination but lacking the prop-2-enyl and methyl groups.

    1-Methylquinazoline-2,4-dione: Similar structure but without the bromine and prop-2-enyl groups.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the prop-2-enyl group provides additional sites for chemical modification. These features make it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

5-bromo-1-methyl-3-prop-2-enylquinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-3-7-15-11(16)10-8(13)5-4-6-9(10)14(2)12(15)17/h3-6H,1,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCXWZCXJGJNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)Br)C(=O)N(C1=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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